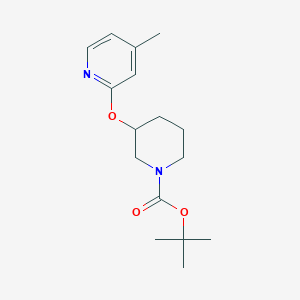

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

Description

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylpyridin-2-yloxy moiety. The Boc group enhances stability during synthesis, while the pyridinyloxy substituent introduces aromatic and hydrogen-bonding capabilities. This compound is structurally analogous to intermediates used in pharmaceutical research, particularly in kinase inhibitor development (e.g., IRE1α antagonists) . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name |

tert-butyl 3-(4-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-12-7-8-17-14(10-12)20-13-6-5-9-18(11-13)15(19)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOIRSPCGXHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647922 | |

| Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954228-61-6 | |

| Record name | tert-Butyl 3-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate generally involves:

- Step 1: Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc-protection), which stabilizes the nitrogen and prevents unwanted side reactions.

- Step 2: Formation of the ether linkage between the piperidine 3-position and the 4-methylpyridin-2-yl group, typically via nucleophilic substitution or transition-metal catalyzed coupling.

- Step 3: Purification and characterization of the final product, ensuring the correct substitution pattern and protecting group integrity.

Detailed Preparation Methodologies

Protection of Piperidine Nitrogen

- tert-Butyl carbamate (Boc) protection is commonly achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step is critical to avoid side reactions during subsequent functionalization at the 3-position of piperidine.

Formation of the 3-Substituted Ether Linkage

- The key transformation involves coupling the 3-hydroxy or 3-halopiperidine intermediate with 4-methylpyridin-2-ol or its derivatives.

- Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., palladium-catalyzed Buchwald-Hartwig etherification) are typical methods.

- Reaction conditions often involve:

- Use of strong bases such as potassium tert-butoxide.

- Aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane.

- Elevated temperatures (e.g., 80–100 °C) under inert atmosphere (nitrogen or argon).

- Catalysts such as palladium complexes with phosphine ligands facilitate the coupling with high efficiency.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of piperidine | Di-tert-butyl dicarbonate, base, room temp | >90 | Standard procedure, mild conditions |

| Ether formation (nucleophilic) | 4-methylpyridin-2-ol, potassium tert-butoxide, THF, -78 °C to RT | 80–85 | Controlled addition, low temperature to avoid side reactions |

| Transition metal catalysis | Pd catalyst, phosphine ligand, cesium carbonate, 1,4-dioxane, 100 °C | 75–90 | Efficient coupling, requires inert atmosphere and careful catalyst handling |

Specific Literature and Patent Insights

- A patent (WO2014200786A1) describes the preparation of related tert-butyl carbamate piperidine derivatives, involving controlled temperature agitation and use of anhydrous carbonate bases to achieve high purity intermediates.

- Experimental procedures from research articles highlight the use of potassium tert-butoxide in THF at low temperatures (-78 °C) for the generation of reactive intermediates, followed by coupling with aromatic heterocycles to form ether linkages.

- Deprotection and coupling strategies involving tert-butyl esters and piperidine derivatives have been reported using trifluoroacetic acid (TFA) for Boc deprotection, followed by amide bond formation with activating agents like HOBt and HBTU in the presence of bases like DIPEA. Although this relates to amide coupling, the protection/deprotection chemistry is analogous.

Analytical Characterization Data

- NMR Spectroscopy : Key ^13C NMR chemical shifts for tert-butyl carbamate piperidine derivatives typically show signals around 28–30 ppm for the tert-butyl methyl carbons and 79–80 ppm for the quaternary carbon of the Boc group. Aromatic carbons from the pyridine ring appear in the range of 120–150 ppm.

- Purification : Flash chromatography using silica gel with gradients of ethyl acetate in heptane is common to isolate the product with high purity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, base, RT | Protected piperidine nitrogen |

| 2 | Ether Formation | 4-methylpyridin-2-ol, potassium tert-butoxide, THF, -78 °C to RT | Formation of 3-(4-methylpyridin-2-yloxy) substituent |

| 3 | Purification and Characterization | Flash chromatography, NMR, MS | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Linker Modifications

- tert-Butyl 2-(2-((4-methylpyridin-2-yl)oxy)ethyl)piperidine-1-carboxylate (CAS 1420857-11-9) This compound replaces the direct oxygen linkage with a two-carbon ethyl spacer. However, the additional methylene groups could lower solubility compared to the target compound .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1289386-94-2)

Substitution of the pyridine ring with a chlorinated pyrimidine introduces electronegative and steric effects. The chlorine atom enhances electrophilicity, favoring reactivity in cross-coupling reactions, while the pyrimidine’s nitrogen-rich structure may improve interactions with enzymatic active sites .

Functional Group Differences

- tert-Butyl (S)-3-((4-(2-((4-amino-2-methylnaphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate The pyridinyloxy group is replaced with a naphthalene-containing pyrimidinylamino moiety. This modification significantly increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS 333986-05-3) A hydroxypyridinylmethyl group replaces the pyridinyloxy substituent.

Modifications to the Heterocyclic Ring

- tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate Incorporation of a pent-4-yn-1-yloxy chain on the pyridine introduces an alkyne functional group. This allows for click chemistry applications, such as bioconjugation, which are absent in the target compound.

Pharmacokinetic and Physicochemical Properties

Key Observations :

- Solubility : Hydrophobic substituents (e.g., naphthalene in Compound 18) reduce solubility, while polar groups (e.g., hydroxyl in CAS 333986-05-3) enhance it.

- LogP : Longer alkyl chains (e.g., ethyl linker in CAS 1420857-11-9) increase lipophilicity, favoring membrane permeability but complicating formulation.

Biological Activity

Tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound with a unique structure that includes a piperidine ring, a tert-butyl ester group, and a pyridine moiety. Its molecular formula is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of inflammatory responses and interactions with various biological targets.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Compounds with similar structures have demonstrated the capacity to modulate cellular responses, suggesting that this compound may also exhibit similar effects.

Inflammatory Response Modulation

Research indicates that derivatives of piperidine compounds can inhibit pyroptosis, a form of programmed cell death linked to inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Tert-butyl 4-(5-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate | Contains a cyanopyridine group | Potential anti-inflammatory properties |

| Tert-butyl 3-(5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate | Similar piperidine structure | Exhibits anti-pyroptotic activity |

| Tert-butyl 4-(bromophenyl)piperazine-1-carboxylate | Bromophenyl substituent | Known for its neuroprotective effects |

These comparisons highlight the versatility of the piperidine framework and its potential for diverse biological activities.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the effects of piperidine derivatives on human cells exposed to inflammatory stimuli. Compounds showed significant inhibition of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .

- Antiviral Properties : Another study explored the antiviral activity of similar piperidine compounds against various viruses, including influenza A/H1N1. Some derivatives exhibited low micromolar activity, suggesting further investigation into their mechanisms could yield promising antiviral agents .

- Cancer Therapy : Recent research has indicated that certain piperidine derivatives possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. The unique structural features of these compounds enhance their interaction with cellular targets associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to prevent inhalation .

- Hand/Eye Protection : Wear nitrile gloves and chemical-resistant goggles to avoid skin/eye contact .

- Fire Safety : In case of fire, use dry chemical or CO₂ extinguishers. Firefighters should wear self-contained breathing apparatus (SCBA) and flame-resistant clothing .

- Storage : Store in a cool, dry place away from strong oxidizing agents (e.g., peroxides, chlorates) .

Q. How should this compound be characterized to confirm its structural identity and purity?

- Methodological Answer :

- Physical State : Observe as a light yellow solid under ambient conditions .

- Spectroscopic Analysis :

- NMR : Use H/C NMR to verify the tert-butyl group (~1.4 ppm for H), piperidine ring protons (δ 1.5–3.5 ppm), and pyridinyloxy moiety (δ 6.5–8.5 ppm).

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight and detect impurities .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .

- Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., KMnO₄, HNO₃) to prevent hazardous reactions .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize degradation .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the (4-methylpyridin-2-yl)oxy moiety into the piperidine scaffold?

- Methodological Answer :

- Nucleophilic Substitution : React 3-hydroxypiperidine with 2-chloro-4-methylpyridine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen before coupling. Deprotect with TFA/DCM (1:1) post-reaction .

- Catalysis : Optimize yields using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) to identify discrepancies .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by crystallizing the compound and analyzing bond angles/distances .

- Dynamic HPLC : Use chiral columns to separate enantiomers if unexpected peaks arise in chromatograms .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Protocol | Analysis |

|---|---|---|

| Acidic (0.1 M HCl) | Incubate at 40°C for 24 hours | HPLC for degradation % |

| Basic (0.1 M NaOH) | Stir at 25°C for 12 hours | LC-MS to identify byproducts |

| Oxidative (3% H₂O₂) | Expose to light for 48 hours | UV-Vis for absorbance shifts |

Q. How do structural analogs of this compound compare in reactivity and biological activity?

- Methodological Answer :

- Key Analog Comparisons :

- Activity Screening : Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to compare target binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.